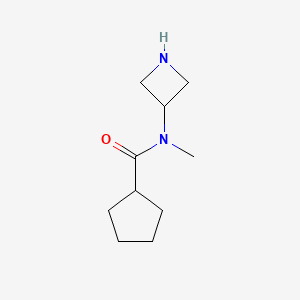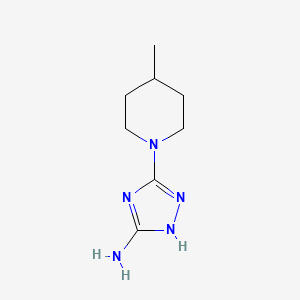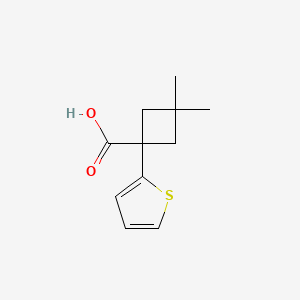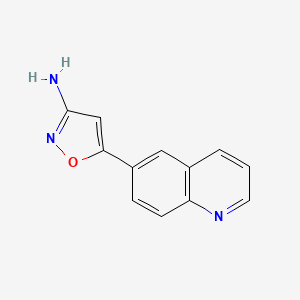
5-(喹啉-6-基)-1,2-恶唑-3-胺
描述
5-(Quinolin-6-yl)-1,2-oxazol-3-amine is a heterocyclic compound that contains both quinoline and oxazole moieties Quinoline is a nitrogen-containing aromatic compound, while oxazole is a five-membered ring containing both nitrogen and oxygen atoms
科学研究应用
5-(Quinolin-6-yl)-1,2-oxazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
作用机制
Target of Action
Quinoline-containing compounds have been reported as potential antitumor agents . They are known to inhibit tumor growth through various mechanisms .
Mode of Action
Quinoline derivatives have been shown to inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Biochemical Pathways
The hgf/c-met signaling pathway, which plays an important physiological role in embryogenesis and early development, is often aberrantly expressed in a wide range of human cancers . Activation of this pathway leads to a wide array of cellular responses including proliferation, survival, angiogenesis, wound healing, tissue regeneration, scattering, motility, invasion, and branching morphogenesis .
Result of Action
Quinoline-containing compounds have been reported to strongly activate cell apoptosis , which is a form of programmed cell death that occurs in multicellular organisms.
生化分析
Biochemical Properties
It has been suggested that this compound may interact with various enzymes and proteins . For instance, it has been found to have potential inhibitory effects on Cdc2-like kinases (CLKs), which are evolutionarily conserved kinases that facilitate exon recognition in the splicing machinery .
Cellular Effects
It has been suggested that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to reduce CLK-dependent phosphorylation, resulting in the induction of skipped exons, cell death, and growth suppression .
Molecular Mechanism
It has been suggested that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to insert into the CLK2 ATP-binding site and interact with Glu244 and Leu246 in the CLK2 hinge region .
Temporal Effects in Laboratory Settings
It has been suggested that this compound may have long-term effects on cellular function observed in in vitro or in vivo studies . For example, it has been found to have an improved final yield and increased stability, enabling it to be stored at room temperature .
Dosage Effects in Animal Models
The effects of 5-(Quinolin-6-yl)-1,2-oxazol-3-amine vary with different dosages in animal models . For instance, it has been found to demonstrate anti-tumor efficacy in an allograft model of spontaneous, MYC-driven breast cancer, at well-tolerated dosage .
Metabolic Pathways
It has been suggested that this compound may interact with various enzymes or cofactors .
Transport and Distribution
It has been suggested that this compound may interact with various transporters or binding proteins .
Subcellular Localization
It has been suggested that this compound may be directed to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Quinolin-6-yl)-1,2-oxazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of quinoline derivatives with nitrile oxides under specific conditions to form the oxazole ring. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like sodium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques.
化学反应分析
Types of Reactions
5-(Quinolin-6-yl)-1,2-oxazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring .
相似化合物的比较
Similar Compounds
Quinoline: A nitrogen-containing aromatic compound with various biological activities.
Oxazole: A five-membered ring containing both nitrogen and oxygen atoms, used in the synthesis of various pharmaceuticals.
Quinolinyl-pyrazoles: Compounds containing both quinoline and pyrazole moieties, studied for their pharmacological properties.
Uniqueness
5-(Quinolin-6-yl)-1,2-oxazol-3-amine is unique due to the presence of both quinoline and oxazole rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
属性
IUPAC Name |
5-quinolin-6-yl-1,2-oxazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c13-12-7-11(16-15-12)9-3-4-10-8(6-9)2-1-5-14-10/h1-7H,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWQKYAHESPYSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C3=CC(=NO3)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{3-[1-(Methylamino)ethyl]phenyl}-1,3-oxazolidin-2-one](/img/structure/B1425707.png)
![2-Chloro-1-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-one](/img/structure/B1425710.png)
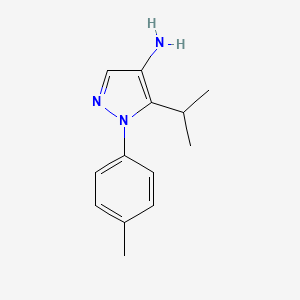

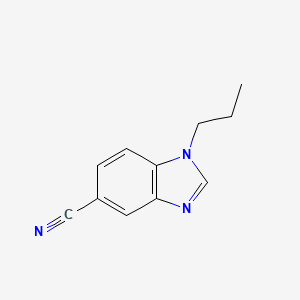
![2-Ethyl-1,8-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1425715.png)
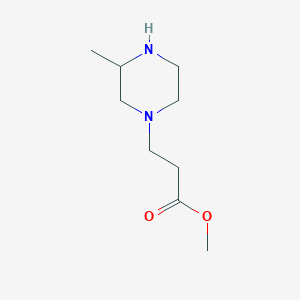
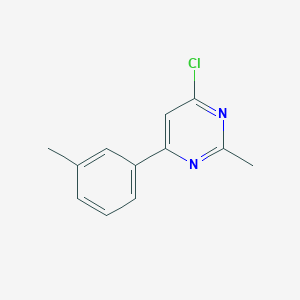

![[1-(2-Ethoxyethyl)cyclopropyl]methanamine](/img/structure/B1425722.png)
